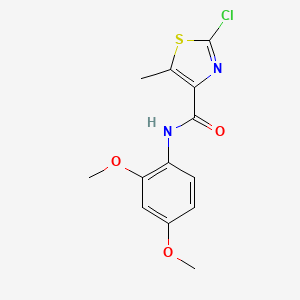

2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide

Description

2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole class of chemicals It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

Molecular Formula |

C13H13ClN2O3S |

|---|---|

Molecular Weight |

312.77 g/mol |

IUPAC Name |

2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C13H13ClN2O3S/c1-7-11(16-13(14)20-7)12(17)15-9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,15,17) |

InChI Key |

DSDAPEYBFMYVOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)Cl)C(=O)NC2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of 2,4-dimethoxyaniline with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom into the molecule. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorine atom in the molecule can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole moieties often exhibit significant antimicrobial activity. The presence of the thiazole ring in 2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide suggests potential effectiveness against various bacterial and fungal pathogens. Studies have demonstrated that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiazole derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms including enzyme inhibition and receptor modulation. For instance, compounds similar in structure have been evaluated for their effects on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), showing promising results in reducing cell viability . The specific interactions at the molecular level may involve binding to target proteins involved in cell cycle regulation or apoptosis.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds were synthesized and tested against a range of bacterial strains. The results indicated that this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli. The study utilized the turbidimetric method for assessment and concluded that modifications to the thiazole ring could enhance bioactivity .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of various thiazole derivatives including this compound. Using the Sulforhodamine B assay on MCF7 cells, it was found that this compound significantly inhibited cell proliferation at micromolar concentrations. Molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

- 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-4-carboxamide

- 2-chloro-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential for specific interactions with biological targets.

Biological Activity

2-Chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant data and studies.

- Molecular Formula : C15H17ClN2O3S

- Molecular Weight : 340.8 g/mol

- IUPAC Name : 2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound under discussion has shown promising results in various in vitro assays against human cancer cell lines.

- Cell Lines Tested :

- Human colon carcinoma (HCT-116)

- Hepatocellular carcinoma (HepG2)

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HCT-116 | 2.40 ± 0.12 | Harmine | 2.54 ± 0.82 |

| HepG2 | 2.17 ± 0.83 | Harmine | 2.54 ± 0.82 |

The compound demonstrated comparable or superior activity against these cell lines compared to established reference drugs like Harmine .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has been documented extensively. The compound exhibited significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| E. coli | 0.17 | 0.23 |

| B. cereus | 0.23 | Not specified |

| S. Typhimurium | Not specified | Not specified |

The structure-activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance its antimicrobial properties .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Receptor Binding : The compound's structure allows it to bind to receptors that mediate cellular responses, leading to apoptosis in cancer cells.

Case Studies

A series of studies have been conducted to evaluate the biological activities of thiazole derivatives similar to the compound :

- Cytotoxicity Studies : A study reported that thiazole derivatives with methoxy substitutions exhibited enhanced cytotoxic effects against cancer cell lines, indicating the importance of functional groups in modulating activity .

- Antimicrobial Efficacy : Another investigation highlighted that certain thiazole compounds demonstrated broad-spectrum antimicrobial activity, making them potential candidates for drug development against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2,4-dimethoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a two-step process:

Thiazole Core Formation : React 2-amino-5-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane or THF. This step forms the 2-chloroacetamide intermediate .

Aryl Substitution : Introduce the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Purification is typically achieved through recrystallization using ethanol-DMF mixtures .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures to verify bond lengths and angles (e.g., thiazole ring planarity and methoxy group orientation) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- In Vitro Screening :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., CRF1 receptor binding, as seen in structurally related thiazole amines) .

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based kinetic assays .

- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Methodological Answer :

- Orthogonal Validation : For example, if a compound shows high CRF1 binding affinity but low functional antagonism, cross-validate using cAMP inhibition assays (e.g., in Y79 retinoblastoma cells) and ex vivo brain penetration studies .

- Species-Specific Profiling : Compare activity in human vs. rodent receptor isoforms to account for interspecies variability .

Q. What experimental designs are optimal for establishing structure-activity relationships (SAR)?

- Methodological Answer :

- Systematic Substituent Variation :

- Modify the 2-chloro group (e.g., replace with fluoro or bromo) to assess steric/electronic effects.

- Vary methoxy positions on the aryl ring to study hydrogen-bonding interactions.

- Pharmacological Testing :

- Measure binding affinity (Kᵢ) for target receptors (e.g., CRF1 vs. CRF2α selectivity) .

- Evaluate metabolic stability using liver microsomal assays (e.g., t₁/₂ in human hepatocytes) .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target Deconvolution :

- Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins .

- CRISPR-Cas9 Knockout : Validate target engagement by observing loss of activity in cells lacking the putative receptor (e.g., CRF1) .

- In Vivo Models :

- Neuropharmacology : Assess stress response modulation in rodents via plasma ACTH/corticosterone measurements after oral dosing (e.g., 10–30 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.